molecular formula C17H16ClN3O3 B5617797 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide

Cat. No. B5617797
M. Wt: 345.8 g/mol
InChI Key: ADUHGNOQZMBVPZ-UHFFFAOYSA-N
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Description

"N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide" is a chemical compound of interest due to its molecular structure and potential applications. While the specific compound itself is not directly mentioned in the papers, related compounds and their synthesis, properties, and molecular structures have been extensively studied.

Synthesis Analysis

  • Synthesis Techniques : Compounds similar to "N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide" are typically synthesized using a variety of techniques including acylation, catalytic hydrogenation, and nucleophilic substitution. For example, the synthesis of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through multiple steps including acylation and hydrogenation, reflecting the complex nature of synthesizing such compounds (He et al., 2014).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of related compounds reveals significant details about their molecular arrangement. For instance, some compounds crystallize in the monoclinic space group, with specific unit cell parameters and are stabilized by interactions like hydrogen bonding and pi-pi conjugation (He et al., 2014).

Chemical Reactions and Properties

  • Chemical Reactivity : The reactivity of such compounds is influenced by their molecular structure. For example, certain nitrobenzamide derivatives have been synthesized that undergo nucleophilic substitution reactions, highlighting the reactive nature of these compounds (Sparke et al., 2010).

Physical Properties Analysis

  • Solubility and Thermal Stability : Polyimides derived from compounds containing pyrrolidinyl groups show good solubility in common organic solvents and exhibit high thermal stability, indicating the robust nature of these compounds (Huang et al., 2017).

Chemical Properties Analysis

  • Hydrogen Bonding and Framework Structures : Many of these compounds form three-dimensional framework structures via hydrogen bonding and other intermolecular interactions, which are crucial for understanding their chemical properties (Vasconcelos et al., 2006).

properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-15-11-13(5-8-16(15)20-9-1-2-10-20)19-17(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUHGNOQZMBVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide

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